Cas no 99418-18-5 (1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid)

99418-18-5 structure
اسم المنتج:1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
كاس عدد:99418-18-5
وسط:C6H8O4S
ميغاواط:176.190320968628
CID:4667900
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid
- 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1,1-dioxide
-
- نواة داخلي: 1S/C6H8O4S/c7-6(8)5-2-1-3-11(9,10)4-5/h4H,1-3H2,(H,7,8)
- مفتاح Inchi: QXWCCUNTWLGBAB-UHFFFAOYSA-N
- ابتسامات: C1S(=O)(=O)C=C(C(O)=O)CC1
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01C7JV-10g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 10g |
$5680.00 | 2024-04-19 | |
Aaron | AR01C7S7-50mg |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 50mg |
$362.00 | 2025-02-09 | |
A2B Chem LLC | AW48475-2.5g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 2.5g |
$2215.00 | 2024-07-18 | |
Aaron | AR01C7S7-100mg |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 100mg |
$529.00 | 2025-02-09 | |
Aaron | AR01C7S7-1g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 1g |
$1479.00 | 2025-02-09 | |
Aaron | AR01C7S7-500mg |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 500mg |
$1158.00 | 2025-02-09 | |
Aaron | AR01C7S7-5g |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 5g |
$4240.00 | 2024-07-18 | |
A2B Chem LLC | AW48475-50mg |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 50mg |
$293.00 | 2024-07-18 | |
1PlusChem | 1P01C7JV-250mg |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 250mg |
$710.00 | 2024-04-19 | |
1PlusChem | 1P01C7JV-500mg |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid |
99418-18-5 | 95% | 500mg |
$1081.00 | 2024-04-19 |
1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid الوثائق ذات الصلة
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
99418-18-5 (1,1-dioxo-3,4-dihydro-2H-1lambda6-thiopyran-5-carboxylic acid) منتجات ذات صلة
- 68922-87-2(Triethyl Sodium Methanetricarboxylate)
- 103386-83-0(2-(3-ethylphenyl)ethan-1-ol)
- 2320575-05-9(2-(cyclobutylmethyl)sulfanyl-1,4,5,6-tetrahydropyrimidine hydrobromide)
- 147817-50-3(Spiro[isobenzofuran-1(3H),4'-piperidine],1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-)
- 1040634-75-0(N-(3-ethylphenyl)-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide)
- 2172557-63-8(2-ethyl-2-(3-hydroxyoxan-3-yl)butanoic acid)
- 1161681-20-4(juncuenin B)
- 2228821-10-9(2-1-(aminooxy)propan-2-yl-4-chlorophenol)
- 2228541-54-4(methyl 4-amino-3-(3-methoxypyridin-2-yl)butanoate)
- 1496800-47-5(7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine)
الموردين الموصى بهم
Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Minglong (Xianning) Medicine Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Taizhou Jiayin Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
